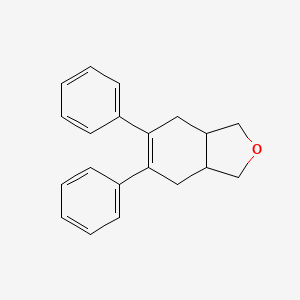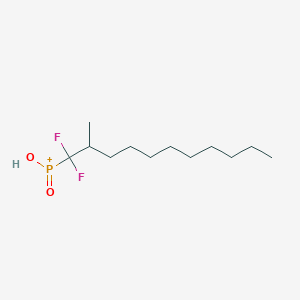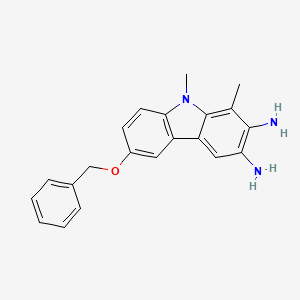
6-(Benzyloxy)-1,9-dimethyl-9H-carbazole-2,3-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(Benzyloxy)-1,9-dimethyl-9H-carbazole-2,3-diamine is an organic compound that belongs to the carbazole family. Carbazoles are known for their diverse applications in organic electronics, pharmaceuticals, and as intermediates in organic synthesis. This particular compound features a benzyloxy group at the 6-position and two methyl groups at the 1 and 9 positions, along with two amine groups at the 2 and 3 positions of the carbazole core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Benzyloxy)-1,9-dimethyl-9H-carbazole-2,3-diamine typically involves multiple steps, starting from commercially available carbazole derivatives One common method involves the protection of the hydroxyl group using benzyl bromide in the presence of a base like sodium hydride (NaH) The methylation of the carbazole core can be achieved using methyl iodide (CH₃I) under basic conditions
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the aforementioned synthetic routes to ensure high yield and purity, along with the use of industrial-grade reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
6-(Benzyloxy)-1,9-dimethyl-9H-carbazole-2,3-diamine can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to a benzoate using oxidizing agents like potassium permanganate (KMnO₄).
Reduction: The nitro groups (if present as intermediates) can be reduced to amines using reducing agents like palladium on carbon (Pd/C) and hydrogen gas (H₂).
Substitution: The benzyloxy group can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: KMnO₄, OsO₄
Reduction: Pd/C, H₂, NaBH₄
Substitution: Benzyl bromide, NaH
Major Products Formed
Oxidation: Benzoate derivatives
Reduction: Amines
Substitution: Various substituted carbazole derivatives
Scientific Research Applications
6-(Benzyloxy)-1,9-dimethyl-9H-carbazole-2,3-diamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential pharmacological properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mechanism of Action
The mechanism of action of 6-(Benzyloxy)-1,9-dimethyl-9H-carbazole-2,3-diamine is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through hydrogen bonding, π-π interactions, and hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 6-Benzyloxyindole
- 4-(Benzyloxy)-2-hydroxybenzaldehyde
- 2-Benzyloxy-1-methylpyridinium triflate
Uniqueness
6-(Benzyloxy)-1,9-dimethyl-9H-carbazole-2,3-diamine is unique due to its specific substitution pattern on the carbazole core, which imparts distinct chemical and biological properties. The presence of both benzyloxy and dimethyl groups, along with the diamine functionality, makes it a versatile compound for various applications in research and industry.
Properties
CAS No. |
832723-97-4 |
|---|---|
Molecular Formula |
C21H21N3O |
Molecular Weight |
331.4 g/mol |
IUPAC Name |
1,9-dimethyl-6-phenylmethoxycarbazole-2,3-diamine |
InChI |
InChI=1S/C21H21N3O/c1-13-20(23)18(22)11-17-16-10-15(8-9-19(16)24(2)21(13)17)25-12-14-6-4-3-5-7-14/h3-11H,12,22-23H2,1-2H3 |
InChI Key |
CLXYORDYNANTPM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC(=C1N)N)C3=C(N2C)C=CC(=C3)OCC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4,4-Dimethyl-2-(5-methyl-1-oxaspiro[2.5]octan-2-yl)-4,5-dihydro-1,3-oxazole](/img/structure/B14209812.png)
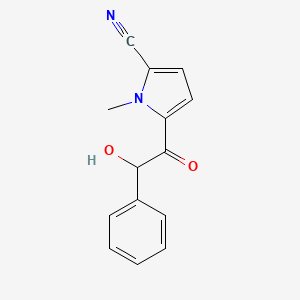
![2-{(E)-[7-(Thiophen-2-yl)[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]diazenyl}benzonitrile](/img/structure/B14209828.png)
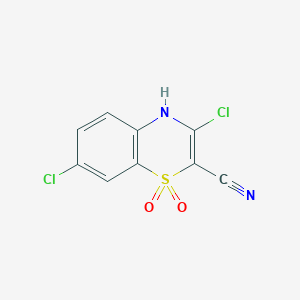
![3-Methyl-5-(1,2-oxazol-5-yl)-2H-pyrazolo[4,3-c]isoquinoline](/img/structure/B14209857.png)
![D-Leucyl-L-alanyl-N-[(3-iodophenyl)methyl]-D-phenylalaninamide](/img/structure/B14209858.png)
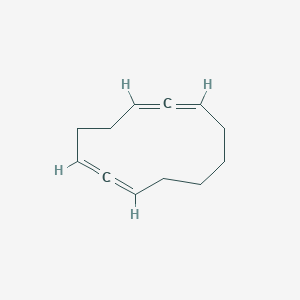
![3-{[1-Phenyl-1-(2H-tetrazol-5-yl)ethyl]amino}propane-1-sulfonic acid](/img/structure/B14209869.png)
![Tributyl[(2-methylcyclohept-1-EN-1-YL)oxy]stannane](/img/structure/B14209881.png)

![1H-Indole, 3-[[4-(4-fluorophenyl)-1-piperidinyl]methyl]-2-phenyl-](/img/structure/B14209892.png)
